(2-Fluoro-5-methylphenyl)trimethylsilane
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Overview
Description
(2-Fluoro-5-methylphenyl)trimethylsilane is an organic silicon compound with the chemical formula C10H15FSi. It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 5-position. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Fluoro-5-methylphenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-methylphenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include silanols and siloxanes.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
(2-Fluoro-5-methylphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methylphenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The fluorine and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylsilane: Lacks the fluorine and methyl substituents, making it less reactive in certain reactions.
(2-Fluorophenyl)trimethylsilane: Similar but lacks the methyl group, affecting its steric and electronic properties.
(5-Methylphenyl)trimethylsilane: Similar but lacks the fluorine atom, influencing its reactivity and selectivity.
Uniqueness
(2-Fluoro-5-methylphenyl)trimethylsilane is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. These substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H15FSi |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
(2-fluoro-5-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15FSi/c1-8-5-6-9(11)10(7-8)12(2,3)4/h5-7H,1-4H3 |
InChI Key |
KQMTXHMIUAESMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)[Si](C)(C)C |
Origin of Product |
United States |
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